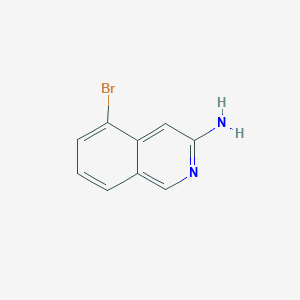

5-Bromoisoquinolin-3-amine

Overview

Description

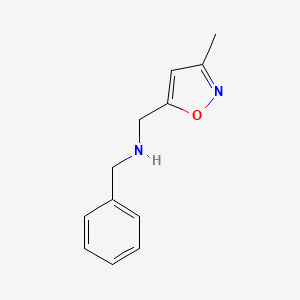

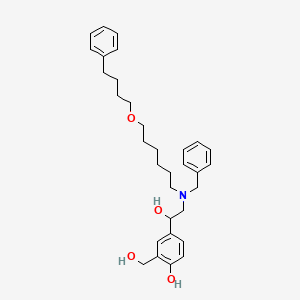

5-Bromoisoquinolin-3-amine is a chemical compound with the molecular formula C9H7BrN2 . It is used for research and development purposes and is not intended for medicinal, household, or other uses .

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms . The InChI code for this compound is 1S/C9H7BrN2/c10-9-4-7-6 (5-12-9)2-1-3-8 (7)11/h1-5H,11H2 .Physical And Chemical Properties Analysis

This compound is a solid substance with a predicted boiling point of 387.6±22.0 °C and a predicted density of 1.649±0.06 g/cm3 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications

Nucleophilic Substitution and Amination

5-Bromoisoquinolin-3-amine is involved in nucleophilic substitution reactions. For example, both 1- and 3-bromoisoquinoline are converted into corresponding amino derivatives with potassium amide in liquid ammonia. The amination of 3-bromoisoquinoline notably proceeds by the SN(ANRORC) mechanism, involving an open-chain compound (Sanders, Dijk, & Hertog, 2010).

Synthesis of Fluorescent Compounds

The compound plays a role in the synthesis of fluorescent indazolo[3,2-a]isoquinolin-6-amines. This involves Suzuki coupling with o-nitrophenylboronic acid and subsequent Cadogan cyclization under microwave irradiation (Balog, Riedl, & Hajos, 2013).

Cytotoxic Action in Tumor Cells

C4-Substituted isoquinolines synthesized from 4-bromoisoquinoline show cytotoxicity in tumor cell lines. Some compounds exhibit significant activity against human non-small cell lung cancer lines, warranting further investigation (Tsotinis, Zouroudis, Moreau, & Roussakis, 2007).

Bromination in Strong Acid

The bromination of isoquinoline, which produces 5-bromoisoquinoline, is sensitive to the choice of brominating agent, acid, temperature, and concentration. This process also applies to other benzazines and benzodiazines (Brown & Gouliaev, 2004).

Crystal Structure Analysis

Studies on bromo-7-methoxyisoquinoline, produced via the Pomeranz-Fritsch ring synthesis, contribute to understanding crystal structures of secondary amine-BH3 complexes (Armengol, Helliwell, & Joule, 2000).

Development of New Tricyclic Skeletons

5-Methyl-5H-pyrrolo[2,3-c]quinoline and 4-methyl-4H-pyrrolo[2,3-c]isoquinoline were synthesized from 4-bromoquinolin-3-amine and acetaldehyde, leading to the creation of new tricyclic structures (Van Baelen, Lemiére, Dommisse, & Maes, 2009).

Enantioselective Synthesis

Peptide-catalyzed atroposelective bromination of 3-arylquinazolin-4(3H)-ones, involving this compound, allows the enantioselective synthesis of key pharmaceutical compounds (Diener, Metrano, Kusano, & Miller, 2015).

Copper-Catalyzed Tandem Reactions

This compound is involved in copper-catalyzed tandem reactions for synthesizing pyrazolo[5,1-a]isoquinolines, showcasing the use of heterocyclic ketene aminals as ligands (Wen, Jin, Niu, & Li, 2015).

Mechanism of Action

While the specific mechanism of action for 5-Bromoisoquinolin-3-amine is not detailed in the sources, monoamine oxidase inhibitors, which are structurally similar, are known to decrease the generation of end products such as hydrogen peroxide, aldehyde, and ammonium . They also inhibit biogenic amine degradation, increasing cellular and pericellular catecholamines in a variety of immune and some non-immune cells .

Safety and Hazards

Properties

IUPAC Name |

5-bromoisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWSVFLRMXYQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697427 | |

| Record name | 5-Bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192815-01-2 | |

| Record name | 5-Bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylbenzo[d]thiazol-6-ol](/img/structure/B1524589.png)

![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1524591.png)

![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1524592.png)

![4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1524593.png)

![6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1524596.png)

![4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1524604.png)